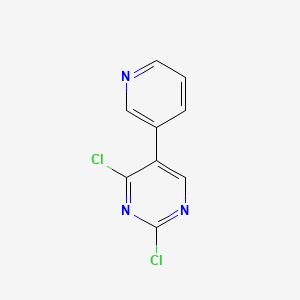

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine

Description

Properties

IUPAC Name |

2,4-dichloro-5-pyridin-3-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-7(5-13-9(11)14-8)6-2-1-3-12-4-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRHNRNWVAMNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

In a nitrogen-purged reactor, 5-(pyridin-3-yl)pyrimidine-2,4-diol is dissolved in toluene or xylene and treated with POCl₃ (2.0–2.5 equivalents) in the presence of triethylamine (1.0–1.5 equivalents). The mixture undergoes reflux at 100–160°C for 2–6 hours, followed by quenching with ice water. The organic layer is separated, washed, and concentrated under reduced pressure to yield the target compound.

Key Advantages :

-

Scalable to industrial production due to simplified workup.

Table 1: Optimization of POCl₃-Based Chlorination

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| POCl₃ Equivalents | 2.0–2.5 | Prevents over-chlorination |

| Solvent | Toluene | Enhances thermal stability |

| Reaction Temperature | 160°C | Maximizes substitution rate |

Phosgene/Triphosgene Alternatives

To mitigate phosphorus waste, phosgene or triphosgene (BTC) serves as a chlorinating agent. In this protocol, 5-(pyridin-3-yl)pyrimidine-2,4-diol reacts with triphosgene (1–7 equivalents) in acetonitrile or dichloromethane at 80–100°C for 20 hours. A catalytic amount of dimethylformamide (DMF) accelerates the reaction. Post-reaction, nitrogen purging removes residual phosgene, and the product is isolated via solvent extraction.

Key Advantages :

The Suzuki-Miyaura coupling enables the introduction of the pyridin-3-yl group to pre-chlorinated pyrimidine intermediates. This method is ideal for late-stage functionalization, preserving the dichloro substituents.

Suzuki Coupling with 5-Bromo-2,4-Dichloropyrimidine

5-Bromo-2,4-dichloropyrimidine reacts with pyridin-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a dioxane/water mixture. Sodium carbonate (2 equivalents) facilitates transmetallation, and the reaction proceeds at 100°C for 12–24 hours.

Table 2: Conditions for Suzuki Coupling

| Component | Specification | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates cross-coupling |

| Base | Na₂CO₃ | Neutralizes HBr byproduct |

| Solvent | Dioxane/H₂O (4:1) | Maintains reagent solubility |

Outcomes :

-

Requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Direct Nucleophilic Substitution

Direct displacement of a leaving group (e.g., methoxy) at the 5-position of 2,4-dichloropyrimidine with pyridin-3-yl lithium or Grignard reagents offers a single-step route. However, the electron-deficient pyrimidine ring necessitates harsh conditions.

Lithium-Halogen Exchange

2,4-Dichloro-5-iodopyrimidine undergoes lithiation at -78°C using n-BuLi, followed by quenching with pyridin-3-ylzinc chloride. This method achieves moderate yields (60–70%) due to competing side reactions.

Challenges :

-

Sensitivity to moisture and temperature.

-

Limited scalability.

One-Pot Synthesis Strategies

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | HCl (cat.), ethanol | Forms dihydroxypyrimidine |

| Chlorination | POCl₃, reflux | Introduces Cl substituents |

Efficiency :

-

Overall yield: 65–75%.

-

Reduces purification steps but requires precise stoichiometry.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| POCl₃ Chlorination | 90–96 | 98–99 | High | Moderate (P-waste) |

| Phosgene Chlorination | 70–85 | 97–99 | Moderate | Low (P-free) |

| Suzuki Coupling | 75–80 | 96–98 | Moderate | High (Pd cost) |

| One-Pot Synthesis | 65–75 | 95–97 | Low | Low |

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Oxidation and Reduction: The pyridinyl and pyrimidine rings can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as ethanol or dioxane.

Oxidation and Reduction: Use oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products:

Substitution Reactions: Yield substituted pyrimidines with various functional groups.

Coupling Reactions: Produce biaryl compounds or other complex structures.

Oxidation and Reduction: Result in oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine and its derivatives have been investigated for their potential as anticancer agents. Studies demonstrate that pyrimidine derivatives can inhibit various cancer cell lines by targeting specific biological pathways. For instance, compounds with similar structures have shown efficacy against breast cancer and other malignancies by interfering with cellular proliferation and inducing apoptosis .

Antiviral Properties

Research indicates that pyrimidine derivatives, including 2,4-dichloro compounds, exhibit antiviral activity, particularly against HIV strains. The mechanism involves the inhibition of viral replication through interference with viral enzymes . This opens avenues for developing novel antiviral therapies based on these chemical structures.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. Compounds similar to 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine have been shown to inhibit COX enzymes, which play a crucial role in inflammation. This suggests potential applications in treating inflammatory diseases .

Herbicidal Activity

The compound serves as an important intermediate in the synthesis of herbicides. For example, it is involved in the production of sulfonamide-based herbicides that are effective against a broad spectrum of weeds. The chlorinated pyrimidines exhibit selective herbicidal activity, making them valuable in agricultural formulations .

Pesticide Development

Research into the synthesis of novel pesticides has also included 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine as a starting material. Its derivatives can be modified to enhance efficacy against specific pests while minimizing environmental impact .

Anti-cancer Studies

A recent study evaluated a series of pyrimidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the pyridine position significantly enhanced anticancer activity compared to non-substituted analogs .

Herbicide Efficacy Trials

Field trials using formulations containing 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine demonstrated effective weed control with minimal crop damage, underscoring its utility as a selective herbicide in agricultural settings .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and pyridinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine and related pyrimidine derivatives:

Key Differences and Implications :

Substituent Effects on Reactivity: The trifluoromethyl group (in 2,4-Dichloro-5-(trifluoromethyl)pyrimidine) enhances electronegativity and metabolic stability, making it suitable for covalent drug design . Chloromethyl and ethoxymethyl substituents facilitate nucleophilic displacement, enabling modular synthesis of derivatives (e.g., iodinated analogs via NaI substitution) .

Physicochemical Properties :

- The trifluoromethyl derivative exhibits a lower boiling point (49°C at 32 mmHg) due to increased volatility compared to bulkier substituents .

- Chloromethyl-substituted pyrimidines have higher melting points (63–64°C), likely due to stronger intermolecular halogen interactions .

Biological Activity :

- Compounds with pyridinyl or trifluoromethyl groups show enhanced binding to biological targets (e.g., kinases, G-protein-coupled receptors) compared to aliphatic substituents .

- Sulfur-containing derivatives (e.g., (2-methoxyethyl)thio ) may exhibit improved bioavailability due to thioether-mediated membrane permeability .

Synthetic Utility :

- 2,4-Dichloro-5-(chloromethyl)pyrimidine serves as a precursor for iodinated analogs (91% yield with NaI), highlighting its versatility in halogen exchange reactions .

- Ethoxymethyl-substituted pyrimidines are intermediates in alkylation reactions, enabling the introduction of diverse functional groups .

Biological Activity

Introduction

2,4-Dichloro-5-(pyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine can be represented as follows:

This compound features a pyrimidine ring substituted with a pyridine group and two chlorine atoms at the 2 and 4 positions. The presence of these functional groups is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: Efficacy in Cancer Treatment

In a comparative study, compounds related to 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine were tested against etoposide, a standard chemotherapeutic agent. The results indicated that the new compounds exhibited superior activity in inhibiting cell proliferation across multiple cancer types, suggesting their potential as effective anticancer agents .

2. Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies indicate that it significantly inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.

| Compound | IC50 (µM) | Standard |

|---|---|---|

| 2,4-Dichloro-5-(pyridin-3-yl)pyrimidine | 0.04 ± 0.02 | Celecoxib |

This inhibition suggests that the compound could be developed further for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. It has shown activity against both bacterial and fungal strains.

| Microbial Strain | Activity | Reference |

|---|---|---|

| E. coli | Moderate Inhibition | |

| S. aureus | Moderate Inhibition | |

| C. albicans | Moderate Inhibition |

These findings indicate that it may serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Research into the SAR of pyrimidine derivatives suggests that modifications to the core structure can enhance biological activity. For instance, the introduction of electron-donating groups at specific positions on the pyrimidine ring has been associated with increased potency against cancer cells and improved anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-5-(pyridin-3-yl)pyrimidine, and how can reaction conditions be optimized?

Methodology :

- Nucleophilic substitution : Start with 2,4-dichloropyrimidine derivatives (e.g., 2,4-dichloro-5-(iodomethyl)pyrimidine, CAS 7627-44-3) and substitute the halogen with pyridin-3-yl groups via Suzuki-Miyaura coupling or metal-catalyzed cross-coupling reactions .

- Optimization : Use polar aprotic solvents (e.g., DMF, THF) with Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts. Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of halide to pyridinylboronic acid) to improve yields .

Q. How can the purity and structural integrity of 2,4-dichloro-5-(pyridin-3-yl)pyrimidine be validated?

Methodology :

- Analytical techniques :

- NMR : Confirm substitution patterns using ¹H/¹³C NMR (e.g., pyridinyl protons at δ 8.5–9.0 ppm, pyrimidine C-Cl signals at δ 160–170 ppm).

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.6) and purity (>95% by area normalization) .

- Elemental analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: 46.3%, H: 1.9%, N: 21.6%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Methodology :

- Solubility testing : Dissolve in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane) due to its low solubility in water (<0.1 mg/mL). Use sonication or heating (40–60°C) to enhance dissolution .

- Applications : Prefer DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity) or dichloromethane for organic syntheses .

Q. What safety protocols are critical when handling this compound?

Methodology :

- Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to potential toxicity of chlorinated pyrimidines.

- Waste disposal : Collect halogenated waste separately and treat via incineration or professional chemical waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry?

Methodology :

- Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure solution. Analyze bond lengths (e.g., C-Cl ≈ 1.73 Å, C-N ≈ 1.32 Å) and angles to confirm stereoelectronic effects .

- Example : A related pyrazolo[1,5-a]pyrimidine structure (R factor = 0.055) validated planar geometry and halogen bonding .

Q. How do computational models (e.g., DFT) predict reactivity in functionalization reactions?

Methodology :

- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO). Predict regioselectivity for substitutions at C2/C4 positions based on electron density maps.

- Validation : Compare calculated activation energies (ΔG‡) with experimental yields for Suzuki couplings or aminations .

Q. What strategies enable selective functionalization of the pyrimidine ring for drug discovery?

Methodology :

- Site-selective reactions :

- C2 modification : Substitute Cl with amines or alkoxy groups under mild conditions (e.g., K₂CO₃, DMF, 60°C).

- C4 modification : Use Pd catalysis for arylations. Monitor selectivity via HPLC-MS .

- Case study : Analogous pyrido[2,3-d]pyrimidines achieved 85% yield in C7-arylations using Pd(OAc)₂/XPhos .

Q. How can contradictory data on logP and bioavailability be resolved?

Methodology :

- Experimental vs. computational logP : Measure logP via shake-flask method (e.g., 2.72 observed vs. 2.85 predicted) and adjust QSAR models using solvent-accessible surface area (SASA) corrections .

- Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP with permeability (e.g., Pe ≈ 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.